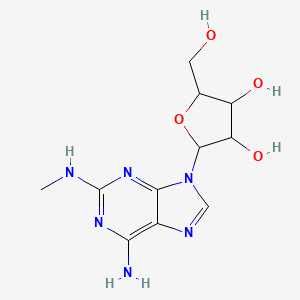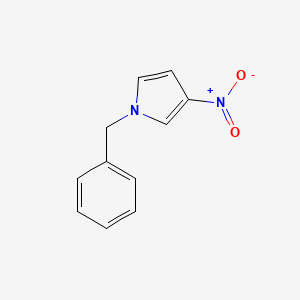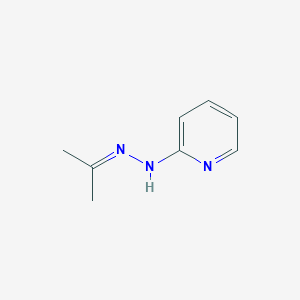![molecular formula C6H6IN5 B14002733 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the nitrogen atom, and an amine group at the 4th position of the pyrazolo[3,4-d]pyrimidine ring system. It has a molecular formula of C6H6IN5 and a molecular weight of 275.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized by the cyclization of appropriate precursors such as hydrazines and pyrimidines under acidic or basic conditions.
Methylation: The methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms in the ring system.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Common reagents include palladium catalysts, boronic acids, and alkynes.
Major Products Formed
Substitution Reactions: Products include substituted pyrazolopyrimidines with various functional groups such as azides, thiols, and alkoxides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the pyrazolopyrimidine ring system.
Coupling Reactions: Products include biaryl and alkynyl derivatives of the pyrazolopyrimidine ring system.
Aplicaciones Científicas De Investigación
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure but lacks the methyl group at the nitrogen atom.
4-aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the iodine atom and the methyl group.
1H-pyrazolo[3,4-d]pyrimidine, 4-amino-: Similar structure but lacks the iodine atom and the methyl group.
Uniqueness
3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both the iodine atom and the methyl group, which confer specific chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, while the methyl group modulates its binding affinity and selectivity for specific molecular targets .
Propiedades
Fórmula molecular |
C6H6IN5 |
|---|---|
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
3-iodo-N-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6IN5/c1-8-5-3-4(7)11-12-6(3)10-2-9-5/h2H,1H3,(H2,8,9,10,11,12) |
Clave InChI |
NSUFLTAYVADSEO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=NC2=NNC(=C21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)



![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
